Cas no 1694820-01-3 (3-{5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-2-yl}pyridine)

3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl}pyridine is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyrimidine core linked to a pyridine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both nitrogen-rich rings enhances its potential as a ligand or scaffold in medicinal chemistry, particularly for targeting kinase inhibitors or CNS-active compounds. Its moderate lipophilicity and hydrogen-bonding capacity suggest favorable bioavailability and binding affinity. The methyl substitution at the 5-position improves metabolic stability, while the pyridine group offers additional functionalization sites for further derivatization. This compound is suited for applications requiring rigid, planar heterocycles with tunable reactivity.
3-{5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-2-yl}pyridine structure
1694820-01-3 structure
Product name:3-{5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-2-yl}pyridine
CAS No:1694820-01-3
MF:C12H14N4
MW:214.266361713409
CID:6206166
PubChem ID:136838211

3-{5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-2-yl}pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-{5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-2-yl}pyridine
    • 1694820-01-3
    • EN300-1117923
    • 3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl}pyridine
    • Inchi: 1S/C12H14N4/c1-9-4-6-16-12(14-9)7-11(15-16)10-3-2-5-13-8-10/h2-3,5,7-9,14H,4,6H2,1H3
    • InChI Key: KLKKDEKVXYMMKD-UHFFFAOYSA-N
    • SMILES: N12C(=CC(C3C=NC=CC=3)=N1)NC(C)CC2

Computed Properties

  • Exact Mass: 214.121846464g/mol
  • Monoisotopic Mass: 214.121846464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 42.7Ų

3-{5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-2-yl}pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1117923-2.5g
3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl}pyridine
1694820-01-3 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1117923-5.0g
3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl}pyridine
1694820-01-3
5g
$3645.0 2023-06-09
Enamine
EN300-1117923-0.05g
3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl}pyridine
1694820-01-3 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1117923-10.0g
3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl}pyridine
1694820-01-3
10g
$5405.0 2023-06-09
Enamine
EN300-1117923-1.0g
3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl}pyridine
1694820-01-3
1g
$1256.0 2023-06-09
Enamine
EN300-1117923-1g
3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl}pyridine
1694820-01-3 95%
1g
$986.0 2023-10-27
Enamine
EN300-1117923-10g
3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl}pyridine
1694820-01-3 95%
10g
$4236.0 2023-10-27
Enamine
EN300-1117923-0.5g
3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl}pyridine
1694820-01-3 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1117923-0.25g
3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl}pyridine
1694820-01-3 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1117923-0.1g
3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl}pyridine
1694820-01-3 95%
0.1g
$867.0 2023-10-27

Additional information on 3-{5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-2-yl}pyridine

Recent Advances in the Study of 3-{5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-2-yl}pyridine (CAS: 1694820-01-3)

The compound 3-{5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-2-yl}pyridine (CAS: 1694820-01-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold is recognized for its potential as a key pharmacophore in the development of novel therapeutic agents. Recent studies have focused on its application in targeting specific enzymatic pathways, particularly in oncology and inflammatory diseases.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a selective inhibitor of protein kinases, which are critical in cancer cell proliferation. The research demonstrated that derivatives of 3-{5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-2-yl}pyridine exhibit high binding affinity to the ATP-binding sites of certain kinases, with IC50 values in the nanomolar range. This positions the compound as a promising candidate for further preclinical development.

In addition to its kinase inhibition properties, recent investigations have highlighted the compound's potential in modulating immune responses. A study in Nature Chemical Biology revealed that 3-{5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-2-yl}pyridine derivatives can interact with toll-like receptors (TLRs), suggesting applications in autoimmune and inflammatory disorders. The researchers utilized X-ray crystallography to elucidate the binding mode, providing a structural basis for future drug design.

Another significant advancement was reported in ACS Chemical Neuroscience, where the compound was evaluated for its neuroprotective effects. The study found that certain analogs of 3-{5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-2-yl}pyridine could cross the blood-brain barrier and exhibit activity against neurodegenerative targets, such as beta-secretase (BACE-1), which is implicated in Alzheimer's disease.

From a synthetic chemistry perspective, recent work has focused on optimizing the production of 3-{5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-2-yl}pyridine. A 2024 publication in Organic Process Research & Development detailed a scalable, green chemistry approach that reduces the use of hazardous reagents while maintaining high yield and purity. This development is critical for facilitating large-scale production for clinical trials.

In conclusion, the growing body of research on 3-{5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-2-yl}pyridine underscores its versatility and potential across multiple therapeutic areas. Future studies are expected to focus on clinical translation, with several pharmaceutical companies reportedly advancing derivatives of this compound into Phase I trials for oncology indications. The continued exploration of its chemical space promises to yield even more potent and selective drug candidates in the coming years.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd